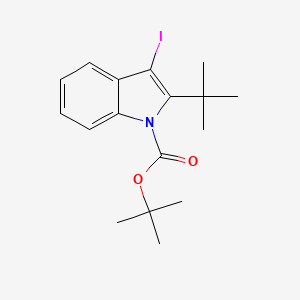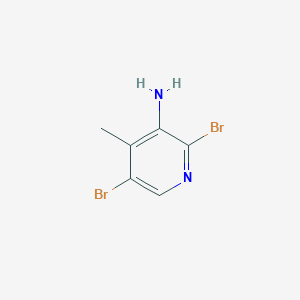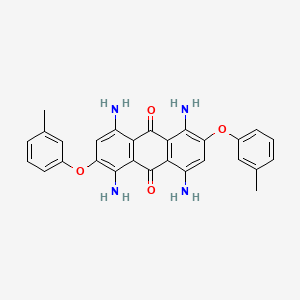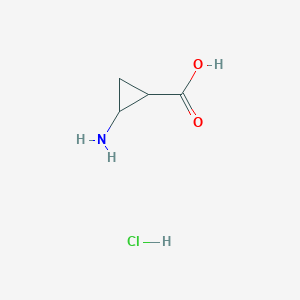
2-Aminocyclopropanecarboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopropanecarboxylicacidhydrochloride is a chemical compound with the molecular formula C4H7NO2·HCl. It is a cyclic amino acid derivative and is known for its role as a precursor in the biosynthesis of ethylene in plants. This compound is of significant interest in both organic chemistry and plant physiology due to its unique structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopropanecarboxylicacidhydrochloride can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process often includes steps such as esterification, cyclization, and hydrolysis under controlled conditions to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminocyclopropanecarboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-Aminocyclopropanecarboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptidomimetics.
Biology: The compound plays a crucial role in the study of ethylene biosynthesis and its regulation in plants.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminocyclopropanecarboxylicacidhydrochloride involves its conversion to ethylene in plants. This process is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase, which converts the compound to ethylene, a plant hormone that regulates various physiological processes . The molecular targets and pathways involved include the ethylene signaling pathway, which affects plant growth, development, and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A closely related compound with similar biological activity.
Coronamic Acid: Another cyclopropane-containing amino acid with distinct physiological functions.
Norcoronamic Acid: A derivative with unique structural and functional properties.
Uniqueness
2-Aminocyclopropanecarboxylicacidhydrochloride is unique due to its role as a direct precursor to ethylene, making it a critical compound in plant physiology. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C4H8ClNO2 |
|---|---|
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
2-aminocyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2(3)4(6)7;/h2-3H,1,5H2,(H,6,7);1H |
Clé InChI |
QBGYRUCJOCJAJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


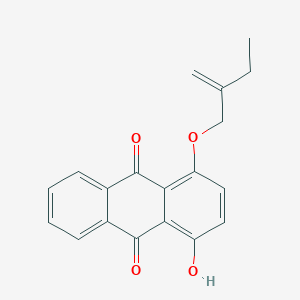
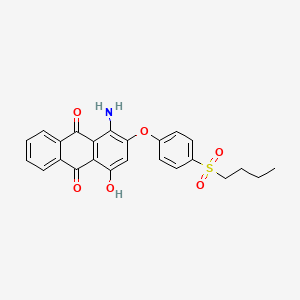
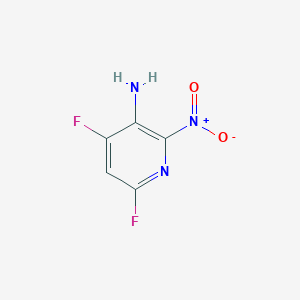

![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
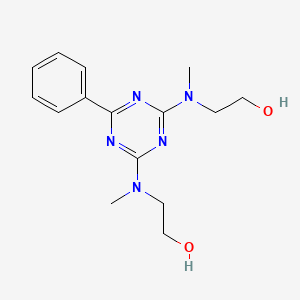
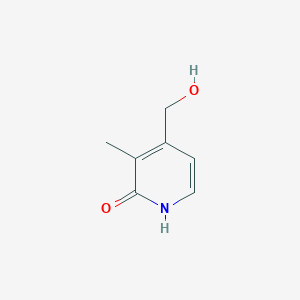
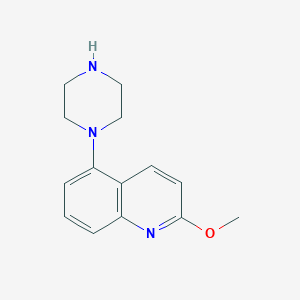
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

